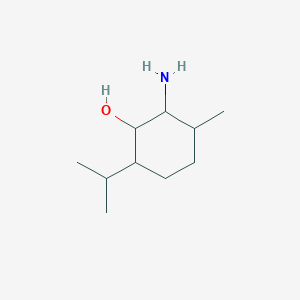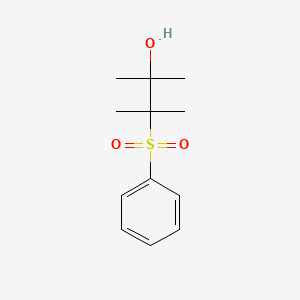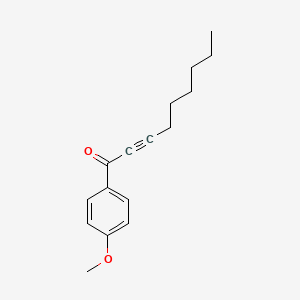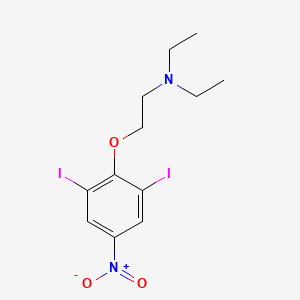![molecular formula C24H18F3N3 B12593605 3,3'-{4-[3-(Trifluoromethyl)phenyl]pyridine-2,6-diyl}dianiline CAS No. 571970-37-1](/img/structure/B12593605.png)
3,3'-{4-[3-(Trifluoromethyl)phenyl]pyridine-2,6-diyl}dianiline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-{4-[3-(Trifluoromethyl)phenyl]pyridine-2,6-diyl}dianiline is a complex organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-{4-[3-(Trifluoromethyl)phenyl]pyridine-2,6-diyl}dianiline typically involves multiple steps, starting with the preparation of the trifluoromethylated phenyl precursor. One common method involves the trifluoromethylation of 4-iodobenzene . This intermediate is then subjected to further reactions to introduce the pyridine ring and the aniline groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process. The exact industrial methods may vary depending on the desired application and production scale.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-{4-[3-(Trifluoromethyl)phenyl]pyridine-2,6-diyl}dianiline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of functionalized compounds.
Aplicaciones Científicas De Investigación
3,3’-{4-[3-(Trifluoromethyl)phenyl]pyridine-2,6-diyl}dianiline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of agrochemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3,3’-{4-[3-(Trifluoromethyl)phenyl]pyridine-2,6-diyl}dianiline involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group can enhance the compound’s binding affinity to specific receptors or enzymes, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoro-4-(trifluoromethyl)pyridine: Another trifluoromethylated pyridine derivative with similar chemical properties.
3-(Trifluoromethyl)phenol: A simpler compound with a trifluoromethyl group attached to a phenol ring.
2-Fluoro-3-(trifluoromethyl)phenyl isocyanate: A related compound with an isocyanate functional group.
Uniqueness
3,3’-{4-[3-(Trifluoromethyl)phenyl]pyridine-2,6-diyl}dianiline is unique due to its combination of a trifluoromethylated phenyl ring and a pyridine ring, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
571970-37-1 |
|---|---|
Fórmula molecular |
C24H18F3N3 |
Peso molecular |
405.4 g/mol |
Nombre IUPAC |
3-[6-(3-aminophenyl)-4-[3-(trifluoromethyl)phenyl]pyridin-2-yl]aniline |
InChI |
InChI=1S/C24H18F3N3/c25-24(26,27)19-7-1-4-15(10-19)18-13-22(16-5-2-8-20(28)11-16)30-23(14-18)17-6-3-9-21(29)12-17/h1-14H,28-29H2 |
Clave InChI |
JASLAELDDOEMNV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=NC(=C2)C3=CC(=CC=C3)N)C4=CC(=CC=C4)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-{[(But-2-yn-1-yl)oxy]methyl}piperidine-1-sulfonyl)-N-hydroxypropan-2-amine](/img/structure/B12593528.png)
![Azuleno[2,1-b]thiophene, 2,9-dibromo-](/img/structure/B12593536.png)
![2-Thiophenesulfonamide, 5-chloro-N-[1-(4-fluorophenyl)ethyl]-4-nitro-](/img/structure/B12593537.png)
![3-[[5-fluoro-2-[3-methyl-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide;dihydrochloride](/img/structure/B12593540.png)


![Propanedioic acid, [(1S)-1-(nitromethyl)hexyl]-, diethyl ester](/img/structure/B12593561.png)
![N-[2-(Diethylamino)ethyl]-12-hydroxyoctadecanamide](/img/structure/B12593569.png)
![(1S,2S,3R,5R)-2,3,5-trihydroxybicyclo[3.2.1]octan-6-one](/img/structure/B12593582.png)


![Benzene, [(4,4-diethoxy-2-butynyl)seleno]-](/img/structure/B12593618.png)


